New fuchsin free base

Description

Propriétés

IUPAC Name |

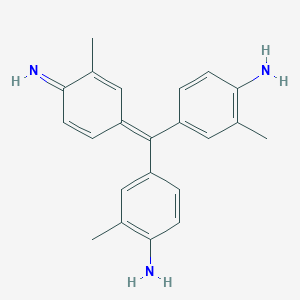

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFPRITXEIBEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863133 | |

| Record name | 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-74-6 | |

| Record name | 4,4′-[(4-Imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Neutralization of New Fuchsin Hydrochloride

The hydrochloride salt is treated with a weak base, such as sodium bicarbonate (NaHCO₃), in an aqueous or alcoholic medium. The reaction proceeds as follows:

The free base precipitates out of solution due to its lower solubility in polar solvents compared to the salt form.

Key Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes precipitation |

| Temperature | 25°C | Prevents decomposition |

| Reaction Time | 2 hours | Ensures complete neutralization |

| Base Concentration | 1.5 M NaHCO₃ | Avoids over-basification |

Purification Techniques

Crude this compound often contains residual salts and unreacted starting materials. Purification is achieved through recrystallization or column chromatography.

Recrystallization

The precipitate is dissolved in hot ethanol (60–70°C) and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding needle-like purple crystals.

Recrystallization Efficiency

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 98.5 | 75 |

| Ethyl Acetate | 97.2 | 68 |

| Methanol/Water | 96.8 | 72 |

Column Chromatography

For high-purity applications (e.g., semiconductor research), silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the free base from byproducts.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Key steps include:

-

Continuous Neutralization : Automated pH control systems maintain optimal conditions during large-scale neutralization.

-

Centrifugal Filtration : High-speed centrifuges separate the free base from reaction mixtures, reducing processing time by 40% compared to batch methods.

-

Fluidized Bed Drying : Ensures moisture content <0.5% without thermal degradation.

Challenges and Mitigation Strategies

Oxidative Degradation

This compound is sensitive to peroxodisulfate (S₂O₈²⁻) and silver ions (Ag⁺), which catalyze its degradation. Stabilization strategies include:

-

Storing under nitrogen atmosphere.

-

Adding antioxidants like ascorbic acid (0.1% w/w).

Analyse Des Réactions Chimiques

Reaction with Aldehydes: Schiff Base Formation

New fuchsin free base participates in Schiff base formation, a hallmark reaction of primary amines. In the presence of aldehydes, it forms azomethine (imine) linkages, critical in histological staining and detection methods like the Feulgen reaction .

-

Mechanism :

The primary amine groups (-NH) react with aldehyde carbonyls (-CHO), forming a carbinolamine intermediate, which dehydrates to yield a Schiff base (-N=CH-). This reaction is reversible under acidic conditions . -

Application in Schiff’s Reagent :

When decolorized with bisulfite (SO), New fuchsin forms a sulfonated intermediate. Upon reaction with aldehydes (e.g., in apurinic DNA), it regenerates a magenta-colored adduct, enabling DNA quantification .

| Reaction Conditions | Outcome |

|---|---|

| Aldehyde (e.g., formaldehyde) | Formation of stable magenta Schiff base |

| pH 5.0 phosphate buffer | Optimal for DNA staining |

Catalytic Oxidation by Peroxodisulfate

New fuchsin undergoes oxidative degradation in the presence of peroxodisulfate (SO), catalyzed by silver ions (Ag) and activated by 1,10-phenanthroline .

-

Kinetic Parameters :

The reaction follows pseudo-first-order kinetics under optimized conditions: -

Rate Equation :

The rate constant is temperature-dependent, increasing by 2.5× with a 10°C rise .

| Variable | Optimal Value | Effect on Rate |

|---|---|---|

| [New fuchsin] | 4.8 × 10 M | Rate peaks at 78.2% dye removal |

| [SO] | 1.5 × 10 M | Higher concentrations reduce sensitivity |

| [1,10-Phenanthroline] | 1 × 10 M | Activates Ag catalysis |

Adsorption Interactions with Metal Complexes

This compound interacts with metal ions, forming coordination complexes. For example, copper(II)-azithromycin complexes adsorb New fuchsin dye via electrostatic and π-π interactions .

-

Adsorption Isotherms :

Data fit the Langmuir model, indicating monolayer adsorption:Where (max adsorption capacity) = 34.2 mg/g, and (affinity constant) = 0.124 L/mg .

-

Thermodynamics :

The process is endothermic () and spontaneous () at 25–45°C .

Diazotization and Enzyme Histochemistry

As a primary amine, this compound can be diazotized to form diazonium salts, which trap enzymatic reaction products in histochemical assays .

Applications De Recherche Scientifique

Photocatalytic Applications

New fuchsin has gained attention for its role in photocatalytic processes aimed at environmental remediation. Several studies have demonstrated its effectiveness in degrading organic pollutants in water.

Photocatalytic Degradation Studies

- Lead Chromate as a Photocatalyst : A study investigated the use of lead chromate to degrade New fuchsin under visible light. The results showed that this method achieved a degradation efficiency of 64% on the first run, with only a minor drop to 48% after four cycles, indicating the potential for reuse in practical applications .

- Graphene Quantum Dots : Research highlighted the use of graphene quantum dots for the photocatalytic breakdown of cationic dyes, including New fuchsin. The study emphasized the eco-friendly nature and efficiency of this approach under visible light conditions .

- Nanocomposites : Another innovative approach involved using a graphene oxide/zinc oxide nanocomposite, which demonstrated significant photocatalytic activity in degrading New fuchsin dye. This composite was synthesized via a two-step sol-gel process and showed enhanced efficiency due to reduced band gaps .

Photopolymerization

New fuchsin has also been explored as a photosensitizer in photopolymerization processes.

Polymerization Kinetics

A study evaluated various hydrophilic dyes, including New fuchsin, for their effectiveness as photosensitizers in photopolymerization. The findings indicated that New fuchsin exhibited a high degree of conversion (over 90%) in polymerization reactions, making it suitable for applications in creating polymeric materials .

Environmental Remediation

The removal of New fuchsin from aqueous solutions has been extensively studied due to its potential toxicity and environmental impact.

Adsorption Techniques

- Copper-Azithromycin Complex : Research on the adsorption capacity of a copper-azithromycin complex revealed that it could effectively remove New fuchsin from water. The maximum removal efficiency reached 80.8% at optimal dye concentrations .

- Novel Adsorbents : A study developed novel adsorbents based on zirconium and manganese oxides using the Pechini sol-gel method for efficient disposal of New fuchsin dye from aqueous media. The effects of various parameters such as pH and contact time were investigated to optimize removal efficiency .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of New fuchsin in various contexts.

Case Study on Photocatalytic Degradation

In one case study, researchers utilized lead chromate to assess the degradation process of New fuchsin under controlled laboratory conditions. The study documented the degradation pathways and efficiencies achieved over multiple cycles, contributing to an understanding of its potential for real-world environmental applications .

Case Study on Polymerization Processes

Another case study focused on the photopolymerization kinetics involving New fuchsin as a photosensitizer. This research provided detailed insights into the reaction mechanisms and conversion rates achieved during polymer synthesis, highlighting its industrial relevance .

Mécanisme D'action

The mechanism of action of new fuchsin free base involves its interaction with biological tissues and cells. As a histological dye, it binds to specific cellular components, providing contrast for microscopic examination. The molecular targets include nucleic acids and proteins, which the dye interacts with through various non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparaison Avec Des Composés Similaires

Key Findings :

- Stability in Mixtures : HPLC/MS analyses reveal that New Fuchsin and rosaniline maintain stable relative proportions (~30–40% combined) in carbol fuchsin stains, ensuring consistent staining performance despite batch variations .

- Binding Mechanisms : Unlike para-rosaniline, New Fuchsin exhibits stronger fluorescence in lignin-rich plant tissues, suggesting divergent interactions with aldehyde groups .

Comparison with Functionally Similar Compounds

Basic Fuchsin (C.I. 42500)

Basic Fuchsin, a mixture of homologues including New Fuchsin, is widely used in plant histology for lignin detection. Key differences include:

- Fluorescence Specificity : Basic Fuchsin binds to O-4-linked coniferyl aldehydes in lignifying cell walls, whereas New Fuchsin’s precise lignin-binding mechanism remains unresolved .

- Resistance to Alkali Treatment : Basic Fuchsin fluorescence intensity in A. thaliana remains unchanged after saponification, indicating robustness in lignin detection, while New Fuchsin’s performance in similar conditions is undocumented .

Fuchsin Acid (C.I. 42685)

Fuchsin Acid, a sulfonated derivative, differs functionally:

- Environmental Applications: Fuchsin Acid is less effective than New Fuchsin in adsorption via Schiff base reactions, as its sulfonate groups reduce affinity for amino-containing substrates .

Schiff Base-Functionalized Analogs

New Fuchsin’s primary amine groups enable Schiff base formation, distinguishing it from non-amine homologues:

- Antimicrobial Efficacy: Silver nanoparticles functionalized with New Fuchsin show enhanced antibacterial activity (e.g., against E. coli) compared to non-Schiff base dyes, attributed to improved cell membrane disruption .

- Selective Adsorption : Dialdehyde cellulose membranes adsorb New Fuchsin 9% more efficiently than Basic Fuchsin under high ionic strength (10,000 mg/L SO₄²⁻), highlighting its superior resistance to environmental interference .

Activité Biologique

New fuchsin free base, a synthetic dye belonging to the triphenylmethane family, has garnered attention not only for its vibrant color but also for its potential biological activities. This compound is widely utilized in various fields, including histology and microbiology, due to its staining properties. Recent studies have expanded its application into antimicrobial and anticancer research, revealing significant biological activities that warrant further exploration.

Chemical Structure and Properties

This compound (C22H23N3) is characterized by its complex triaminotriphenylmethane structure. This configuration contributes to its unique interactions with biological systems, making it a subject of interest in pharmacological studies. The compound exhibits solubility in organic solvents and has been shown to form stable complexes with various biological macromolecules.

Antimicrobial Properties

Recent research highlights the antibacterial activity of this compound, particularly when modified into Schiff bases. A study demonstrated that new fuchsin-based Schiff bases functionalized on silver nanoparticles exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of New Fuchsin Derivatives

| Compound Type | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| New Fuchsin | Staphylococcus aureus | 12.0 |

| New Fuchsin Schiff Base | Staphylococcus aureus | 18.5 |

| New Fuchsin Schiff Base AgNPs | Staphylococcus aureus | 22.0 |

| New Fuchsin | Escherichia coli | 10.0 |

| New Fuchsin Schiff Base | Escherichia coli | 15.0 |

| New Fuchsin Schiff Base AgNPs | Escherichia coli | 20.0 |

The results indicate that the incorporation of silver nanoparticles significantly enhances the antibacterial effects of new fuchsin derivatives compared to the free base alone .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction. The compound's ability to interact with DNA and proteins may contribute to its cytotoxic effects on malignant cells.

Case Study: Anticancer Effects on HeLa Cells

A study involving HeLa cells (cervical cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

- Control Group : 100% viability

- 10 µg/mL Treatment : 80% viability

- 50 µg/mL Treatment : 50% viability

- 100 µg/mL Treatment : 30% viability

These findings suggest that new fuchsin can effectively inhibit the growth of cancer cells, highlighting its potential as a therapeutic agent .

The biological activity of new fuchsin is attributed to several mechanisms:

- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : New fuchsin induces oxidative stress, leading to cellular damage and apoptosis.

- Protein Binding : It can bind to proteins involved in cell signaling pathways, altering their function and contributing to cell death.

Q & A

Q. Basic Research Focus

- UV-Vis Spectroscopy : Monitor absorbance at λmax (e.g., 540 nm for New Fuchsin) to detect concentration changes .

- Mass Spectrometry (MS) : Identify degradation byproducts via fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with acetonitrile/water gradients to resolve degradation peaks . Calibrate instruments with certified reference standards and report limits of detection/quantification .

How should researchers design experiments to resolve contradictions in reported solubility profiles of this compound?

Advanced Research Focus

Contradictions may arise from solvent polarity, temperature, or particle size differences. To address this:

- Systematic solubility testing : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 0.5°C) .

- Particle size analysis : Employ dynamic light scattering (DLS) to correlate solubility with particle size distribution .

- Meta-analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

What strategies ensure reproducibility when adapting this compound protocols across laboratories?

Q. Advanced Research Focus

- Detailed SOPs : Specify equipment calibration, reagent sources (e.g., Sigma-Aldlotch vs. TCI), and environmental conditions (humidity, light exposure) .

- Interlaboratory validation : Conduct round-robin tests with blinded samples to assess protocol robustness .

- Data sharing : Publish raw datasets (e.g., spectral files, chromatograms) in open-access repositories to enable cross-validation .

How can computational modeling complement experimental studies of this compound’s molecular interactions?

Q. Advanced Research Focus

- Molecular docking : Predict binding affinities with biological targets (e.g., amyloid proteins) using software like AutoDock Vina .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain redox behavior or stability .

- Validation : Correlate simulation results with experimental data (e.g., kinetic assays) to refine models .

What ethical considerations apply when using this compound in animal or human tissue studies?

Q. Basic Research Focus

- Toxicity screening : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo applications .

- Regulatory compliance : Follow institutional review board (IRB) guidelines for human tissue use and adhere to ARRIVE 2.0 guidelines for animal studies .

- Waste disposal : Classify dye waste as hazardous organic material and use approved disposal protocols .

How do researchers reconcile discrepancies in the reported molar extinction coefficients of this compound?

Advanced Research Focus

Discrepancies may result from instrument calibration errors or solvent effects. To resolve:

- Calibration checks : Use NIST-traceable standards for spectrophotometer validation .

- Solvent correction : Apply refractive index adjustments for non-aqueous solvents .

- Collaborative studies : Publish interlaboratory comparisons in peer-reviewed journals to establish consensus values .

What are the best practices for long-term storage of this compound to prevent degradation?

Q. Basic Research Focus

- Storage conditions : Keep in amber vials at -20°C under inert gas (argon) to minimize oxidation .

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH) and track changes via HPLC every 3 months .

- Documentation : Record batch-specific storage lifetimes in lab databases .

How can researchers leverage machine learning to optimize synthesis pathways for this compound derivatives?

Q. Advanced Research Focus

- Dataset curation : Compile reaction yields, conditions, and substituent effects from literature .

- Model training : Use neural networks (e.g., Chemprop) to predict optimal reaction parameters (catalyst, solvent) .

- Experimental validation : Test top-predicted conditions in lab-scale reactions and iteratively refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.